molecular formula C7H8F5NO B13414109 2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one CAS No. 686720-34-3

2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B13414109
CAS No.: 686720-34-3
M. Wt: 217.14 g/mol
InChI Key: DOHXORFAJVTGJT-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 2,2,3,3,3-Pentafluoropropanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The pyrrolidine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoro-1-propanol: A related compound with similar fluorinated properties but lacking the pyrrolidine ring.

    1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with different structural features.

Uniqueness

2,2,3,3,3-Pentafluoro-1-(pyrrolidin-1-yl)propan-1-one is unique due to the combination of fluorine atoms and a pyrrolidine ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

686720-34-3

Molecular Formula

C7H8F5NO

Molecular Weight

217.14 g/mol

IUPAC Name

2,2,3,3,3-pentafluoro-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C7H8F5NO/c8-6(9,7(10,11)12)5(14)13-3-1-2-4-13/h1-4H2

InChI Key

DOHXORFAJVTGJT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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